2-Bromo-3-dibromomethyl-pyridine
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives
Halogenated pyridines are a broad and important class of compounds in organic chemistry. mountainscholar.orgnih.gov The introduction of halogen atoms to the pyridine ring significantly alters its electronic properties and reactivity. nih.gov Pyridine itself is an electron-deficient aromatic heterocycle, and the presence of electron-withdrawing halogen atoms further deactivates the ring towards electrophilic aromatic substitution. nih.gov However, this electronic modification also makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of pyridines. nih.gov
The position of the halogen atom on the pyridine ring is crucial in determining the compound's reactivity. mountainscholar.orgnih.gov For instance, halogens at the 2- and 4-positions are generally more reactive towards nucleophilic displacement than those at the 3-position. nih.gov In the case of 2-Bromo-3-dibromomethyl-pyridine, the bromine atom at the 2-position offers a site for such reactions.
Furthermore, the dibromomethyl group at the 3-position introduces another layer of reactivity. This group can participate in a variety of transformations, including nucleophilic substitution and elimination reactions, providing a handle for further molecular elaboration. The combination of these two reactive sites on a single pyridine scaffold makes this compound a unique and powerful tool for synthetic chemists.
The synthesis of halogenated pyridines can be challenging due to issues with regioselectivity. mountainscholar.orgchemrxiv.org Direct halogenation of pyridine often leads to a mixture of products and can require harsh reaction conditions. nih.gov Therefore, the development of methods for the selective synthesis of specific halogenated pyridines, including polysubstituted derivatives like this compound, is an active area of research. mountainscholar.orgchemrxiv.org
Historical Perspective on its Discovery and Initial Research Trajectories
While specific historical details on the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated pyridines. The synthesis of such compounds has been a subject of interest for over a century, driven by their utility as precursors for pharmaceuticals and agrochemicals. chemrxiv.org
Early methods for preparing brominated pyridines often involved direct bromination of pyridine or the diazotization of aminopyridines in the presence of a bromide source. orgsyn.org For instance, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) through a Sandmeyer-type reaction. orgsyn.org The introduction of a brominated side chain, such as the dibromomethyl group, would have likely followed advancements in free-radical halogenation techniques.
The initial research trajectories for compounds like this compound would have been focused on exploring their fundamental reactivity. This would involve investigating the differential reactivity of the ring bromine versus the side-chain bromines in various chemical transformations. The primary goal of such early studies would have been to establish the synthetic utility of this and related compounds as intermediates for accessing a wider range of substituted pyridine derivatives. The development of new synthetic methods often precedes the discovery of specific applications, and the initial research into this compound would have laid the groundwork for its potential use in various fields of chemical synthesis.
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₃N | evitachem.com |
| IUPAC Name | 2-bromo-3-(dibromomethyl)pyridine | nih.gov |
| Molecular Weight | 250.92 g/mol | nih.gov |
| Monoisotopic Mass | 248.87887 Da | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 250.87682 Da | nih.gov |
| Topological Polar Surface Area | 12.9 Ų | nih.gov |
| Heavy Atom Count | 10 | nih.gov |
| CAS Number | 94446-97-6 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(dibromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5(8)4-2-1-3-10-6(4)9/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNMHUQYTFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Dibromomethyl Pyridine
Direct Halogenation Approaches to the Pyridine (B92270) Core and Alkyl Side Chain
Direct halogenation presents a primary route for the synthesis of 2-Bromo-3-dibromomethyl-pyridine. This can be accomplished through either radical or electrophilic pathways.
Radical Halogenation Pathways (e.g., N-Bromosuccinimide (NBS) with Initiators)
Radical halogenation is a common method for introducing bromine atoms onto the alkyl side chain of a pyridine ring. chemistrysteps.com The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide or AIBN, is a key example of this approach. nih.govmasterorganicchemistry.com This method is particularly effective for the bromination of benzylic and allylic positions. masterorganicchemistry.com
The synthesis of this compound often starts from 2-bromo-3-methylpyridine (B184072). lookchem.comsigmaaldrich.comcymitquimica.comsigmaaldrich.com The reaction involves treating 2-bromo-3-methylpyridine with NBS and a radical initiator. lookchem.com The process is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl4) or dichloromethane, often under reflux conditions with light initiation. researchgate.netmissouri.edu The reaction proceeds through a free radical chain mechanism, where the initiator generates a bromine radical from NBS. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the methyl group of 2-bromo-3-methylpyridine, forming a benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the brominated product and a new bromine radical, thus propagating the chain. masterorganicchemistry.com To achieve the dibromomethyl group, an excess of NBS is typically used. google.com
Table 1: Radical Bromination of 2-Bromo-3-methylpyridine
| Reactant | Reagent | Initiator | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromo-3-methylpyridine | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Dichloromethane | 2-bromo-3-(dibromomethyl)pyridine | 90% | lookchem.com |
| 2-bromo-3-methylpyridine | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide (DBPO) | Carbon tetrachloride (CCl4) | 2-Bromo-3-(bromomethyl)pyridine (B1279060) | 39% |
It is important to control the reaction conditions to minimize side reactions, such as ring bromination or the formation of polybrominated byproducts. researchgate.netmissouri.edu The use of freshly recrystallized NBS and anhydrous conditions can help reduce the formation of unwanted products. missouri.edu
Electrophilic Bromination Strategies and Reagents
Electrophilic bromination is another key strategy, primarily for introducing bromine onto the pyridine ring itself. acsgcipr.org Pyridine is an electron-deficient aromatic system, which makes electrophilic substitution reactions more challenging compared to benzene. nih.gov Therefore, harsh reaction conditions or highly reactive brominating agents are often required. nih.gov
Common reagents for electrophilic bromination include bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3 or AlBr3, or in strong acids like oleum. google.com Other N-bromo compounds such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used, sometimes in the presence of strong acids like sulfuric acid. acsgcipr.orggoogle.com These reagents increase the electrophilicity of the bromine species, facilitating the attack on the electron-deficient pyridine ring. acsgcipr.org
For the synthesis of this compound starting from 3-methylpyridine, an initial electrophilic bromination of the ring at the 2-position would be necessary, followed by the radical bromination of the methyl group as described previously. The bromination of pyridine derivatives is regioselective, and the position of substitution is influenced by the existing substituents on the ring.
Multi-Step Synthesis from Precursors
Multi-step synthetic routes offer greater control and flexibility in constructing the target molecule, often by building upon simpler, commercially available starting materials.
Functionalization of Brominated Pyridine Intermediates
This approach involves starting with a pre-brominated pyridine derivative and then introducing the dibromomethyl group. A common precursor is 2-bromo-3-methylpyridine. cymitquimica.commdpi.com The methyl group can then be halogenated using radical conditions as detailed in section 2.1.1.
Another strategy involves the functionalization of other groups. For instance, a 2-bromo-3-cyanopyridine could potentially be converted to the desired product through a series of reduction and halogenation steps. The introduction of a nitro group can also facilitate functionalization of the pyridine ring. nih.gov
The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and can be used to build more complex pyridine derivatives from brominated precursors. mdpi.com While not a direct route to the dibromomethyl group, it highlights the versatility of brominated pyridine intermediates in synthesis.
Ring-Forming Reactions Incorporating Brominated Moieties
An alternative to modifying an existing pyridine ring is to construct the ring itself with the desired substituents already in place or in a form that can be easily converted. This can be achieved through condensation reactions. For example, a process involving the reaction of 1,1,3,3-tetramethoxypropane (B13500) with acetic anhydride, followed by condensation with ethylsulfonyl-methyl cyanide and subsequent reaction with hydrogen bromide, has been used to synthesize 2-bromo-3-ethylsulfonylpyridine. google.com While not yielding the target molecule directly, this illustrates the principle of building the pyridine ring with key functional groups.
Selective Debromination Techniques for Targeted Bromination Patterns
In some synthetic strategies, over-bromination can occur, leading to polybrominated products. google.com In such cases, selective debromination becomes a crucial step to obtain the desired bromination pattern. researchgate.net For instance, if the synthesis results in a tribrominated pyridine where a bromine atom is on the ring in an undesired position, a selective debromination could be employed.
Reductive debromination can be achieved using various reagents. For example, zerovalent iron has been shown to be effective in the debromination of polybrominated diphenyl ethers. capes.gov.brnih.gov Microbial-mediated anaerobic debromination is another potential, though less common in standard organic synthesis, method for selective dehalogenation. nih.gov The choice of debrominating agent and reaction conditions is critical to ensure the selective removal of the correct bromine atom without affecting others.
Green Chemistry Considerations and Process Intensification in Synthesis
The traditional synthesis of this compound involves the radical bromination of 2-bromo-3-methylpyridine (also known as 2-bromo-3-picoline). A known method utilizes N-Bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in a chlorinated solvent like dichloromethane, reportedly achieving a high yield of 90%. google.comlookchem.com While effective, this approach presents several environmental and safety concerns, primarily due to the use of a hazardous solvent. Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to mitigate such issues. These principles focus on the development of cleaner, safer, and more efficient chemical processes. For the synthesis of this compound, this translates to advancements in catalyst design, the use of environmentally benign reaction media, and the optimization of reaction parameters to enhance efficiency and purity.
Catalyst Development for Enhanced Selectivity and Yield
The choice of catalyst is paramount in directing the outcome of a chemical reaction, influencing both its rate and selectivity. In the context of producing this compound, catalyst development aims to improve the efficiency of the dibromomethylation of the methyl group while minimizing side reactions, such as bromination of the pyridine ring.
While radical initiators like dibenzoyl peroxide are effective, research into more advanced catalytic systems is a key area of green chemistry. The development of solid-supported or heterogeneous catalysts, for instance, could simplify product purification and enable catalyst recycling, thereby reducing waste. Although specific research on advanced catalysts for the dibromomethylation of 2-bromo-3-methylpyridine is limited, broader studies on benzylic brominations offer insights into potential improvements. For related compounds, catalyst-free approaches using NBS have been reported, which can be considered a greener alternative by simplifying the reaction setup and purification. scirp.orgresearchgate.net
Table 1: Catalyst and Initiator in the Synthesis of this compound
| Catalyst/Initiator | Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| Dibenzoyl Peroxide | 2-bromo-3-picoline | N-Bromosuccinimide | Dichloromethane | 90.0 | google.comlookchem.com |
This interactive table allows for sorting and filtering of data.
Solvent-Free or Environmentally Benign Reaction Conditions
A significant drawback of the reported synthesis of this compound is its reliance on dichloromethane, a volatile organic compound with known health and environmental hazards. A core principle of green chemistry is the reduction or elimination of such solvents.
Exploring alternative, greener solvents is a critical step towards a more sustainable synthesis. Options could include ionic liquids or supercritical fluids, which have been investigated for various bromination reactions. nih.gov Another promising avenue is the development of solvent-free reaction conditions. Mechanochemistry, where mechanical force is used to drive chemical reactions, has emerged as a powerful tool in green synthesis, often eliminating the need for solvents altogether.
Furthermore, studies on the bromination of other aromatic compounds have demonstrated the feasibility of using water as a reaction medium, sometimes in the presence of a recyclable catalyst system like AlBr3-Br2. researchgate.net While the solubility of the reactants for the synthesis of this compound in water may be a challenge, the use of phase-transfer catalysts or biphasic systems could potentially overcome this limitation.
Optimization of Reaction Parameters for Efficiency and Purity
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is closely linked to the optimization of reaction parameters. For the synthesis of this compound, this involves fine-tuning conditions such as temperature, reaction time, and reactant stoichiometry to maximize yield and purity while minimizing energy consumption and waste generation.
The reported 90% yield for the synthesis of this compound suggests a well-optimized process in terms of chemical conversion. google.comlookchem.com However, a detailed analysis of the reaction conditions from a green chemistry perspective would also consider the energy input and the "E-factor" (the mass ratio of waste to desired product).
Continuous flow chemistry offers a powerful platform for process intensification. By performing reactions in microreactors, precise control over parameters like temperature and mixing can be achieved, leading to improved safety, higher yields, and reduced reaction times. For bromination reactions, continuous flow systems also offer the advantage of in-situ generation of hazardous reagents like bromine, minimizing the risks associated with their storage and handling. nih.gov The application of such technologies to the synthesis of this compound could represent a significant step towards a more sustainable and efficient production method.
Table 2: Comparison of Traditional and Potential Green Synthesis Parameters
| Parameter | Traditional Method | Potential Green Approach |
| Catalyst | Homogeneous radical initiator (e.g., dibenzoyl peroxide) | Heterogeneous catalyst, catalyst-free |
| Solvent | Chlorinated solvents (e.g., dichloromethane) | Water, ionic liquids, supercritical fluids, solvent-free |
| Process | Batch processing | Continuous flow processing |
| Reagent Handling | Storage of bulk brominating agents | In-situ generation of reagents |
This interactive table highlights the potential shifts towards more sustainable synthetic practices.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Dibromomethyl Pyridine
Reactivity at the Pyridine (B92270) Ring System
The pyridine ring of 2-Bromo-3-dibromomethyl-pyridine is susceptible to a variety of transformations, primarily at the C-2 position bearing the bromine atom. The electron-withdrawing nature of the nitrogen atom and the bromine substituent significantly influences the ring's reactivity.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2) and para (C-4) positions relative to the nitrogen atom. stackexchange.comvaia.com This is because the anionic intermediate formed during nucleophilic attack at these positions can be stabilized through resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com Consequently, the bromine atom at the C-2 position of this compound can be displaced by various nucleophiles.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reactions with amines can introduce new nitrogen-containing substituents, a common strategy in the synthesis of pharmaceutical and agrochemical compounds. youtube.com The reaction with ammonia, for example, can selectively displace the para-bromo substituent in a di-substituted pyridine, demonstrating the regioselectivity of the reaction. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halopyridines
| Nucleophile | Product Type | Significance |
| Amines | Substituted aminopyridines | Important in medicinal chemistry and materials science. youtube.comyoutube.com |
| Alkoxides | Alkoxypyridines | Versatile intermediates in organic synthesis. |
| Thiols | Thiolated pyridines | Used in the development of various biologically active molecules. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine at the C-2 position of this compound serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl and heteroaryl compounds. researchgate.netnih.gov The reaction of 2-bromopyridine (B144113) with arylboronic acids, for instance, has been extensively studied for the preparation of 2-arylpyridines, which are significant in the synthesis of natural products and pharmaceuticals. researchgate.netnih.gov The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Sonogashira Coupling: The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govscirp.org This method is highly effective for the formation of C(sp²)-C(sp) bonds and has been applied to the synthesis of various substituted alkynes and conjugated systems. researchgate.net The reaction of 2-bromopyridine with terminal alkynes has been shown to proceed with good yields, providing access to 2-alkynylpyridine derivatives. nih.govscirp.orgscirp.org These products are valuable precursors for more complex heterocyclic systems like indolizines and quinolines. scirp.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.org A key advantage of this reaction is its ability to form C(sp³)-C(sp²) bonds, making it a valuable tool for introducing alkyl groups. nih.govacs.org The reaction of 2-bromopyridine with organozinc reagents has been successfully employed to synthesize various substituted pyridines. researchgate.netnih.gov
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups. libretexts.org While organotin reagents are toxic, they are stable to air and moisture. wikipedia.org The coupling of 2-bromopyridine with organostannanes provides another efficient route to substituted pyridines. researchgate.netnih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C(sp²)-C(sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C(sp²)-C(sp) |
| Negishi | Organozinc reagent | Pd or Ni catalyst | C(sp²)-C(sp³), C(sp²)-C(sp²) |
| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Electrophilic Aromatic Substitution (EAS) Reactions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. quimicaorganica.org Furthermore, the presence of the electron-withdrawing bromine atom and the dibromomethyl group at positions 2 and 3, respectively, further deactivates the pyridine ring. Therefore, electrophilic aromatic substitution reactions on this compound are not typically observed under standard conditions. If such a reaction were to occur, it would likely require harsh conditions and would be expected to proceed at the C-5 position, which is the least deactivated position. quimicaorganica.org
Reactivity of the Dibromomethyl Moiety
The dibromomethyl group at the C-3 position is a highly reactive functional group, primarily due to the presence of two bromine atoms on the same carbon. This moiety can undergo a variety of transformations, including nucleophilic displacement and radical reactions.
Nucleophilic Displacement Reactions and Derivatization
The two bromine atoms of the dibromomethyl group are susceptible to nucleophilic displacement. This reactivity allows for the conversion of the dibromomethyl group into other functional groups. For example, hydrolysis of the dibromomethyl group can lead to the formation of an aldehyde. This transformation is a common downstream application for compounds like this compound, yielding 2-bromopyridine-3-carboxaldehyde. lookchem.com
The stepwise substitution of the bromine atoms allows for the introduction of various nucleophiles, leading to a wide range of derivatives. This reactivity is valuable for creating diverse molecular scaffolds for further synthetic elaboration.
Radical Reactions Involving C-Br Bonds
The carbon-bromine bonds in the dibromomethyl group can also undergo homolytic cleavage to form radical intermediates. The synthesis of 2-bromo-3-(bromomethyl)pyridine (B1279060) often involves the radical bromination of 2-bromo-3-methylpyridine (B184072) using N-bromosuccinimide (NBS) and a radical initiator like AIBN. It is plausible that further radical bromination could lead to the formation of the dibromomethyl group. These radical intermediates can participate in various radical-mediated transformations, although specific examples for this compound are not extensively documented in the provided search results.
Hydrolysis to Aldehyde Functional Groups
The conversion of the dibromomethyl group in this compound to an aldehyde functional group represents a key chemical transformation. This reaction is a specific example of the hydrolysis of geminal dihalides, which are compounds possessing two halogen atoms attached to the same carbon atom. quora.comvedantu.com The process typically proceeds by treating the gem-dihalide with water or an aqueous alkaline solution, such as aqueous potassium hydroxide (B78521) (KOH). quora.comquora.com
The reaction mechanism involves an initial nucleophilic aliphatic substitution. In this step, a hydroxide ion attacks the carbon atom bearing the two bromine atoms, leading to the displacement of one of the bromide ions and the formation of an intermediate gem-halohydrin. wikipedia.org A second substitution reaction then occurs, replacing the remaining bromine atom with a hydroxyl group to form an unstable geminal diol. vedantu.comquora.com Gem-diols are generally unstable because of the presence of two electronegative oxygen atoms on the same carbon, and they readily eliminate a molecule of water to form a stable carbonyl group. quora.comquora.com In the case of this compound, a primary gem-dihalide, this process yields the corresponding aldehyde, 2-bromo-3-formylpyridine. doubtnut.com
A similar transformation is observed in the synthesis of 2-bromo-6-formylpyridine, where a mixture containing 2-bromo-6-(dibromomethyl)pyridine (B2430885) is subjected to an acid-catalyzed hydrolysis to produce the aldehyde. google.com This demonstrates the general applicability of hydrolysis for converting dibromomethylpyridine derivatives into their corresponding aldehydes.
Table 1: Hydrolysis of this compound
| Reactant | Reagents | Intermediate | Product |
|---|---|---|---|
| This compound | aq. KOH or H₂O | 2-Bromo-3-(dihydroxy-methyl)pyridine (unstable gem-diol) | 2-Bromo-3-formylpyridine |
Mechanistic Elucidation Studies
The initial nucleophilic attack of the hydroxide ion on the dibromomethyl carbon is the first key step. The rate of this step is influenced by the concentration of both the substrate and the nucleophile. The subsequent formation of the gem-diol is followed by a rapid, and often spontaneous, dehydration. The instability of the gem-diol intermediate suggests that it resides in a local energy minimum on the reaction coordinate, with a low activation barrier for its conversion to the aldehyde. quora.comquora.com
Table 2: General Thermodynamic Considerations for Gem-Dihalide Hydrolysis
| Reaction Step | Thermodynamic/Kinetic Features |
|---|---|
| Nucleophilic Substitution | Rate is dependent on reactant concentrations. |
| Gem-diol Intermediate | Unstable, high-energy intermediate. |
| Dehydration | Rapid, low activation energy. |
| Overall Reaction | Thermodynamically favorable due to stable carbonyl formation. |
Computational Mechanistic Pathways and Transition State Analysis
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of pyridine derivatives at a molecular level. nih.govresearchgate.net Such studies can elucidate the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them along the reaction pathway.
For the hydrolysis of this compound, computational modeling could be employed to map out the entire energy profile of the reaction. This would involve optimizing the structures of the starting material, the gem-halohydrin and gem-diol intermediates, and the final aldehyde product. Furthermore, transition state searches would identify the highest energy points along the reaction coordinate, allowing for the calculation of activation energies for each step.
DFT calculations on related molecules, such as 2,6-bis(bromomethyl)pyridine (B1268884), have been used to determine optimized bond parameters and vibrational frequencies. researchgate.net In more complex systems, computational studies have been used to analyze the binding of pyridine to metal centers and to calculate the Gibbs free energy barriers for subsequent reaction steps. nih.gov For example, the ejection of pyridine from an iridium complex was calculated to have a Gibbs energy barrier of 33.4 kcal/mol. nih.gov These computational approaches could be directly applied to the hydrolysis of this compound to provide a detailed, quantitative understanding of its reaction mechanism, including the precise structures of the transition states involved in the nucleophilic substitution and dehydration steps.
Table 3: Application of Computational Methods to Reaction Analysis
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Provides stable structures of reactants, intermediates, and products. |
| Transition State Search | Identifies the highest energy structures along the reaction path. | |
| Frequency Calculations | Confirms minima and transition states; provides thermodynamic data. | |
| Reaction Pathway Mapping | Elucidates the complete energy profile of the reaction mechanism. |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3 Dibromomethyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an essential tool for the unambiguous determination of a molecule's structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Bromo-3-dibromomethyl-pyridine, a full suite of NMR experiments would be required for complete characterization.
¹H NMR for Proton Environment Analysis
A ¹H NMR spectrum would be critical for identifying the electronic environment of the protons on the pyridine (B92270) ring and the dibromomethyl group. The expected spectrum would show distinct signals for the three aromatic protons on the pyridine ring and the single proton of the dibromomethyl group. The chemical shifts (δ) and coupling constants (J) would provide insight into the electronic effects of the bromine substituents. However, no experimental ¹H NMR data for this specific compound is currently available in the public domain.
¹³C NMR for Carbon Skeleton Elucidation
Similarly, ¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the molecule. This would include the five carbons of the pyridine ring and the one carbon of the dibromomethyl group. The chemical shifts would be indicative of the hybridization and the electronic environment of each carbon atom. This data is crucial for confirming the carbon framework of the molecule, but specific ¹³C NMR data for this compound has not been publicly documented.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Advanced 2D NMR techniques are indispensable for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular puzzle.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the pyridine ring.
Without access to experimental data from these 2D NMR techniques, a definitive confirmation of the connectivity and stereochemistry of this compound is not possible.
Halogen NMR (e.g., ⁷⁹Br, ⁸¹Br) for Halogen Environment
While less common, Halogen NMR, specifically ⁷⁹Br or ⁸¹Br NMR, could theoretically provide information about the chemical environment of the bromine atoms. However, both bromine isotopes are quadrupolar nuclei, which typically results in very broad signals that are difficult to observe in high-resolution NMR. uni.lu The application of this technique is generally limited, and no such data is available for the title compound.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be the definitive method to confirm the molecular formula of this compound, which is C₆H₄Br₃N. lookchem.com HRMS provides a highly accurate mass measurement, allowing for the calculation of the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a distinctive pattern of isotopic peaks in the mass spectrum, which would further confirm the presence of three bromine atoms in the molecule. Analysis of the fragmentation patterns could also provide structural information. Despite its importance, HRMS data for this compound is not found in the reviewed literature.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound, MS/MS analysis provides valuable insights into the molecule's connectivity and the relative stability of its fragments. The process involves selecting the molecular ion or a primary fragment ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, generating a fragmentation pattern that serves as a structural fingerprint.
For this compound, the fragmentation process is expected to be initiated by the loss of a bromine atom, which is a common fragmentation pathway for halogenated compounds. The subsequent fragmentation would likely involve the pyridine ring and the remaining bromomethyl group, leading to a series of characteristic ions.
X-Ray Crystallography for Solid-State Molecular Structure Determination
Unit Cell Parameters and Space Group Determination
The foundational data from an X-ray diffraction experiment includes the unit cell dimensions and the space group, which describe the symmetry of the crystal. For a derivative, 2-bromo-3-(dibromomethyl)-5-(trifluoromethyl)pyridine, the compound crystallizes in the monoclinic space group P21/c.
Table 1: Crystal Data and Structure Refinement for a this compound Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C7H3Br3F3N |
| Formula weight | 409.82 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 11.234(2) Å, α = 90°b = 8.1690(16) Å, β = 107.57(3)°c = 12.839(3) Å, γ = 90° |
| Volume | 1120.3(4) ų |
| Z | 4 |
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
Detailed analysis of the crystal structure reveals the precise bond lengths and angles within the this compound molecule. These parameters are crucial for understanding the geometry and electronic effects within the molecule. The presence of the bulky bromine atoms influences the geometry of the pyridine ring and the dibromomethyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its conformational isomers. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these modes are characteristic of the bonds and their environment.
For this compound, the vibrational spectra would exhibit characteristic bands for the C-Br stretching and bending modes, as well as the vibrations associated with the pyridine ring. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum. The pyridine ring vibrations give rise to a series of bands corresponding to C-C and C-N stretching, as well as in-plane and out-of-plane bending modes. The precise frequencies of these modes can be influenced by the substitution pattern on the ring.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Theoretical and Computational Investigations of 2 Bromo 3 Dibromomethyl Pyridine
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to understanding its physical and chemical properties. For 2-bromo-3-dibromomethyl-pyridine, various computational techniques are utilized to probe its electronic landscape.
Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules due to its balance of accuracy and computational efficiency. aps.orgniscair.res.in DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are employed to optimize the molecular geometry and determine various energetic and electronic properties. niscair.res.in These studies are crucial for understanding the molecule's stability and intrinsic characteristics.
For pyridine (B92270) derivatives, DFT has been successfully used to calculate properties like molecular structure, vibrational frequencies, and energies of optimized structures. The methodology involves generating an initial geometry and minimizing its potential energy to find the most stable conformation. This approach has been validated by the good agreement between calculated and experimental data for similar molecules. researchgate.net
Table 1: Calculated Ground State Properties of a Pyridine Derivative using DFT
| Property | Calculated Value | Method |
| Dipole Moment | 4.2863 Debye | B3LYP/6-311G(d,p) |
This table presents data for a related pyridine derivative, 2,6-bis(bromomethyl)pyridine (B1268884), as specific data for this compound is not available in the provided search results.
For even greater accuracy, particularly for electronic properties, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameters. nih.gov Techniques like the complete-active-space self-consistent-field (CASSCF) method have been used to study the excited states of pyridine, providing detailed information about its electronic transitions. core.ac.uk While computationally more demanding, ab initio calculations offer a benchmark for other methods and are essential for a precise understanding of the electronic structure. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. niscair.res.inijcce.ac.ir
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscair.res.in FMO analysis helps in understanding the nucleophilic and electrophilic nature of a molecule, with the HOMO being the electron-donating orbital and the LUMO being the electron-accepting orbital. youtube.comlibretexts.org For large systems where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to retain locality information. nih.gov
DFT calculations are commonly used to determine the HOMO and LUMO energies and visualize their spatial distribution. niscair.res.inmdpi.com This analysis can predict the most likely sites for electrophilic and nucleophilic attack.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectra). niscair.res.in The calculated frequencies are often scaled to better match experimental values. For instance, in a study of 2,6-bis(bromomethyl)pyridine, C-H stretching vibrations were calculated to be in the 2998-3078 cm⁻¹ region.
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.govnih.gov While ab initio methods can be used, machine learning approaches trained on large datasets of known chemical shifts are also becoming increasingly common and accurate. nih.govnih.gov These predictions are crucial for the structural elucidation of new compounds.
Table 2: Predicted Vibrational Frequencies for a Pyridine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching | 2998 - 3078 |
| H-C-H scissoring | 1406, 1415 |
| In-plane bending | 1042, 1064 |
This table shows data for a related pyridine derivative, 2,6-bis(bromomethyl)pyridine, as specific data for this compound is not available in the provided search results.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For reactions involving this compound, such as nucleophilic substitution or coupling reactions, DFT calculations can be used to map out the potential energy surface. mdpi.com
This involves locating the transition state structure, which is a maximum on the reaction coordinate but a minimum in all other degrees of freedom. nih.gov The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction rate. nih.gov This type of analysis can help in understanding the regioselectivity of reactions and the influence of substituents on reactivity. For example, DFT calculations can be used to optimize the transition states for the activation of the bromine versus the bromomethyl group.
Synthetic Utility and Applications of 2 Bromo 3 Dibromomethyl Pyridine As a Chemical Building Block
Precursor in Heterocyclic Synthesis
The strategic placement of reactive halogen atoms makes 2-bromo-3-dibromomethyl-pyridine a potentially valuable intermediate for constructing more complex heterocyclic systems.
The dibromomethyl group and the ring-bound bromine atom are key handles for introducing new functionalities onto the pyridine (B92270) scaffold. The dibromomethyl group is a synthetic equivalent of a formyl group (an aldehyde). Through hydrolysis, it can be converted to an aldehyde, a crucial functional group for a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and the formation of imines or oximes.
One documented application of this compound is its role as a precursor to 2-bromopyridine-3-carboxaldehyde. lookchem.com This transformation highlights the utility of the dibromomethyl group as a masked aldehyde. Furthermore, the bromine atom at the 2-position of the pyridine ring is susceptible to displacement or participation in various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Reactions like the Suzuki-Miyaura or Stille coupling would allow for the introduction of new carbon-carbon bonds, enabling the synthesis of a diverse range of bi-aryl or alkylated pyridine derivatives.
| Reactive Site | Reaction Type | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| -CHBr2 | Hydrolysis | -CHO (Formyl) | 2-Bromopyridine-3-carboxaldehyde lookchem.com |
| Ring-Br | Suzuki-Miyaura Coupling | -Aryl / -Alkyl | 3-(Dibromomethyl)-2-arylpyridines |
| Ring-Br | Nucleophilic Aromatic Substitution | -OR, -NR2, -SR | 2-Alkoxy/Amino/Thio-3-(dibromomethyl)pyridines |
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are powerful strategies for building polycyclic systems. The functional groups present in this compound suggest its potential utility in such transformations. For instance, the aldehyde generated from the hydrolysis of the dibromomethyl group can participate in condensation reactions with adjacent nucleophiles to form a fused ring.
While direct examples of annulation reactions involving this compound are not prominent in the surveyed literature, the reactivity of similar structures provides a basis for its potential applications. For example, various substituted pyridines and other heterocyclic compounds serve as key components in [3+2] and [4+2] cycloaddition reactions to construct fused heterocyclic frameworks. nih.govnih.govscielo.org.mx The combination of an electrophilic pyridine ring and a versatile aldehyde precursor group in this compound could theoretically be exploited in similar multi-step, ring-forming sequences.
Formation of Advanced Materials Precursors
The unique electronic and structural features of the pyridine ring make it a desirable component in advanced materials, including polymers, coordination complexes, and photoactive compounds.
There is no specific information in the searched literature detailing the use of this compound as a monomer in polymerization studies.
Pyridine-containing molecules are fundamental building blocks for ligands in coordination chemistry due to the ability of the nitrogen lone pair to bind to metal ions. While research specifically employing this compound for ligand synthesis is not available, its structural analogues are widely used for this purpose. For instance, 2,6-bis(bromomethyl)pyridine (B1268884) is a common starting material for creating multidentate ligands. sigmaaldrich.comsigmaaldrich.com The bromomethyl groups in this analogue readily undergo nucleophilic substitution with amines, thiols, or other nucleophiles to generate pincer-type or macrocyclic ligands capable of coordinating with a variety of metal centers. sigmaaldrich.comsigmaaldrich.com
By analogy, the reactive sites on this compound could be similarly functionalized to produce novel ligand scaffolds. The pyridine nitrogen, combined with additional donor atoms introduced via substitution at the bromo- and dibromomethyl- positions, could lead to new chelating agents for catalysis, metal-organic frameworks (MOFs), or molecular sensors.
| Starting Material | Reactant | Resulting Ligand Type | Reference |
|---|---|---|---|
| 2,6-Bis(bromomethyl)pyridine | 3,5-Diphenylpyrazole | Pyridine-pyrazole derivative | sigmaaldrich.com |
| 2,6-Bis(bromomethyl)pyridine | Substituted Pyridine Amide | Large macrocyclic ligand | sigmaaldrich.com |
| 2,6-Bis(bromomethyl)pyridine | Selenium-containing nucleophiles | Tridentate Se2N(pyridyl)-donor macrocycles | sigmaaldrich.com |
The development of new fluorescent and photoactive materials is a significant area of chemical research. Bromo-substituted aromatic and heterocyclic compounds are valuable intermediates in this field, as the bromine atom can be readily replaced using cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce conjugated systems that often exhibit interesting photophysical properties.
For example, bromo-functionalized fluorescein (B123965) derivatives have been synthesized and subsequently modified via cross-coupling to create new fluorescent dyes. mdpi.com Similarly, bromine-containing aromatic compounds have been used to synthesize photoactive azobenzene (B91143) photoswitches. nsf.gov While no studies have specifically utilized this compound for these applications, its structure contains the necessary bromo-substituent on the pyridine ring. This feature provides a potential route to new photoactive materials, where the core structure could be extended through coupling reactions to tune its electronic and optical properties.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a valuable, albeit specialized, intermediate in the synthesis of more complex organic molecules. Its primary utility lies in its function as a masked aldehyde. The dibromomethyl group can be readily converted to a formyl (aldehyde) group, providing a strategic entry point to 2-bromo-3-pyridinecarboxaldehyde. This subsequent compound is a significantly more versatile building block, featuring two distinct reactive sites—the bromo substituent and the aldehyde—that can be manipulated in various synthetic transformations.
The synthesis of this compound itself typically proceeds via the radical bromination of 2-bromo-3-methylpyridine (B184072). Reagents such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide are employed for this transformation. lookchem.com
Conversion to 2-bromo-3-pyridinecarboxaldehyde
The most critical application of this compound is its role as a precursor to 2-bromo-3-pyridinecarboxaldehyde. lookchem.com The geminal dibromide of the dibromomethyl group is susceptible to hydrolysis, which proceeds to form the corresponding aldehyde. This transformation is a key step as it unmasks the formyl group, which can then participate in a wide array of subsequent chemical reactions. A typical method for this conversion involves acidic hydrolysis.
This conversion is pivotal because 2-bromo-3-pyridinecarboxaldehyde is a bifunctional molecule. The aldehyde group can undergo nucleophilic additions, reductions, oxidations, and condensation reactions, while the bromo-substituent on the pyridine ring is primed for various cross-coupling reactions.
Table 1: Synthesis of 2-bromo-3-pyridinecarboxaldehyde
| Reactant | Reagents/Conditions | Product | Description |
|---|---|---|---|
| This compound | Acidic Hydrolysis (e.g., H₂SO₄/H₂O) | 2-bromo-3-pyridinecarboxaldehyde | Hydrolysis of the dibromomethyl group to yield the corresponding aldehyde. google.com |
Synthetic Utility of the Resulting 2-bromo-3-pyridinecarboxaldehyde
Once formed, 2-bromo-3-pyridinecarboxaldehyde becomes the key player in the construction of complex molecular architectures. Its aldehyde functionality allows for the introduction of diverse structural motifs, while the bromine atom provides a handle for creating new carbon-carbon or carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. bloomtechz.com
Key Reaction Types:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is readily employed in reactions like the Suzuki, Heck, and Stille couplings. These reactions are fundamental in modern organic synthesis for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups, which are common frameworks in pharmaceuticals and materials science. bloomtechz.com
Aldehyde-Specific Reactions: The formyl group can be converted into a variety of other functional groups. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in Wittig-type reactions to form alkenes. It can also undergo condensation with amines to form imines, which can be further reduced or used in other transformations.
Synthesis of Heterocyclic Systems: The bifunctional nature of 2-bromo-3-pyridinecarboxaldehyde makes it an excellent starting material for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry.
Table 2: Representative Reactions of 2-bromo-3-pyridinecarboxaldehyde
| Reaction Type | Reactant | Reagents/Conditions | Product Type |
|---|---|---|---|
| Suzuki Coupling | 2-bromo-3-pyridinecarboxaldehyde | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-3-pyridinecarboxaldehyde |
| Heck Coupling | 2-bromo-3-pyridinecarboxaldehyde | Alkene, Pd catalyst, Base | 2-Alkenyl-3-pyridinecarboxaldehyde |
| Reduction | 2-bromo-3-pyridinecarboxaldehyde | NaBH₄, Methanol | (2-Bromopyridin-3-yl)methanol |
| Oxidation | 2-bromo-3-pyridinecarboxaldehyde | KMnO₄ or other oxidizing agents | 2-Bromonicotinic acid |
| Wittig Reaction | 2-bromo-3-pyridinecarboxaldehyde | Phosphonium ylide | 2-Bromo-3-(alkenyl)pyridine |
Through this two-step process—synthesis of the dibromomethyl intermediate followed by its conversion to the aldehyde—chemists can effectively utilize 2-bromo-3-methylpyridine to access the rich and diverse chemistry of 2-bromo-3-pyridinecarboxaldehyde, thereby establishing this compound as a crucial, though transient, building block in the synthesis of complex organic molecules.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Higher Efficiency and Sustainability
Current synthetic routes to 2-Bromo-3-dibromomethyl-pyridine, while established, offer opportunities for significant improvement in terms of efficiency and environmental impact. A known method involves the bromination of 2-bromo-3-picoline using reagents like N-Bromosuccinimide (NBS) and a radical initiator such as dibenzoyl peroxide. lookchem.com Another documented approach is a two-step synthesis that yields the compound as a colorless oil. lookchem.com
Future research should focus on developing methodologies that increase yields, reduce the number of synthetic steps, and utilize more sustainable materials. This includes exploring greener solvents to replace chlorinated hydrocarbons like carbon tetrachloride (CCl4), which has been used in previous syntheses. lookchem.com The development of catalytic systems that can achieve high selectivity and efficiency would also be a major advancement. Drawing inspiration from synthetic methods for other brominated pyridines, which aim for moderate reaction conditions and simple post-processing, could pave the way for scalable and industrially viable production. google.comgoogle.com
Table 1: Current and Potential Synthetic Strategies
| Aspect | Current Methods | Future Directions |
|---|---|---|
| Starting Material | 2-bromo-3-picoline lookchem.com | More accessible and economical precursors. |
| Reagents | N-Bromosuccinimide, dibenzoyl peroxide lookchem.com | Catalytic bromination, use of safer radical initiators. |
| Solvents | Carbon Tetrachloride (CCl4) | Green solvents (e.g., ionic liquids, supercritical fluids). |
| Efficiency | Moderate yields reported (e.g., 39%) | Optimization for higher yields and atom economy. |
| Sustainability | Use of hazardous reagents and solvents. | Reduction of waste, use of recyclable catalysts. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is defined by its multiple bromine atoms, which can be targeted in various chemical transformations. It is known to participate in nucleophilic substitution reactions and Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate for creating more complex molecules. The dual functionality of the bromo and dibromomethyl groups enhances its synthetic utility compared to simpler analogs.
A significant area for future research lies in exploring the chemoselectivity of its reactions. The electronic and steric differences between the bromine on the pyridine (B92270) ring and the bromines on the methyl group could be exploited to achieve selective functionalization. Contradictory reactivity patterns have been noted when comparing this compound to its isomers, a phenomenon attributed to the interplay of steric hindrance from the 3-position's substituent and the electronic effects of the bromine atoms. A deeper investigation into these factors could uncover novel and predictable reactivity patterns, allowing for the controlled, stepwise modification of the molecule. This would open doors to creating a diverse library of derivatives that are currently inaccessible.
Integration into Flow Chemistry and Automation Platforms
The integration of this compound synthesis and derivatization into continuous flow chemistry and automated platforms represents a major opportunity for innovation. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing potentially fast or exothermic reactions involving highly reactive brominated compounds.
Reactions common for this type of molecule, such as Suzuki-Miyaura cross-coupling and nucleophilic substitutions, are frequently adapted to flow systems. nih.gov This technology can lead to higher yields, improved safety, and easier scalability. Furthermore, automating these processes allows for high-throughput screening of reaction conditions and the rapid synthesis of a wide array of derivatives. By combining flow chemistry with polymer-supported reagents or scavengers, purification can be streamlined, reducing workup times and solvent usage. nih.gov Applying these techniques to this compound could accelerate the discovery of new compounds with desirable properties.
Advanced Computational Design of Derivatives with Tailored Chemical Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with specific functions. Methods like Density Functional Theory (DFT) can be used to model the electronic structure, optimized geometry, and reactivity of this compound and its potential derivatives. Such studies can elucidate the reactive sites within the molecule, as shown by Molecular Electrostatic Potential (MEP) analysis in similar pyridine compounds. mdpi.com
This in silico approach can guide the synthesis of derivatives with tailored properties for specific applications. For example, computational screening and molecular docking studies could be employed to design derivatives with potential biological activity, such as enzyme inhibitors. nih.gov Similarly, by calculating properties like polarizability and hyperpolarizability, derivatives could be designed for use in materials science, such as in electro-optical applications. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources in the lab.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-3-picoline |
| 2-methyl-3-bromopyridine |
| 3-bromopyridine |
| 2,6-bis(bromo-methyl)pyridine |
| 5-bromo-2-methylpyridine-3-amine |
| N-Bromosuccinimide |
| Carbon tetrachloride |
Q & A
Q. What synthetic methodologies are commonly employed for introducing bromine substituents into pyridine derivatives like 2-Bromo-3-dibromomethyl-pyridine?
Bromination of pyridine derivatives typically involves electrophilic substitution or radical pathways. For example, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or initiators like AIBN). Optimization of solvent polarity (e.g., CCl₄ vs. DMF) and temperature (0–25°C) is critical to minimize di- or tri-brominated byproducts . Characterization via H/C NMR and mass spectrometry is essential to confirm substitution patterns.
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
- Analytical Techniques :
- HPLC-MS : To assess purity and detect trace impurities.
- NMR Spectroscopy : H NMR can resolve bromine-induced deshielding effects, while C NMR identifies carbon environments altered by bromination .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in ORTEP-III-based crystallographic analyses of brominated heterocycles .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the functionalization of this compound in cross-coupling reactions?
- Catalytic System Optimization : Use Pd(PPh₃)₄ or Xantphos-based catalysts for Suzuki-Miyaura couplings to enhance selectivity for mono-substitution over di-substitution .
- Protecting Groups : Temporarily block reactive sites (e.g., dibromomethyl group) with trimethylsilyl chloride to direct coupling to the bromine at the 2-position .
- Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. How does the electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Bromine’s strong electron-withdrawing effect activates the pyridine ring toward NAS. Computational studies (DFT) predict enhanced electrophilicity at the 2- and 4-positions due to resonance and inductive effects. For example:
- DFT Parameters : Calculate LUMO energies and Fukui indices to identify reactive sites .
- Experimental Validation : Compare reaction rates with less halogenated analogs (e.g., 3-Bromo-2-formylpyridine) to isolate electronic contributions .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Safety Considerations : Bromine’s volatility and toxicity require closed-system reactors and scrubbers for HBr off-gas .
- Purification : Use fractional distillation or recrystallization in hexane/ethyl acetate mixtures to isolate the product from polybrominated impurities .
- Batch Consistency : Implement process analytical technology (PAT) to monitor critical parameters (e.g., temperature, stirring rate) in real-time .
Methodological and Data Analysis Questions
Q. How can researchers resolve contradictions in reported spectral data for brominated pyridine derivatives?
Q. What computational tools are recommended for predicting the environmental fate or toxicity of this compound?
- QSAR Models : Apply EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to assess potential bioaccumulation risks .
Application-Oriented Questions
Q. How can this compound serve as a precursor in materials science?
- Coordination Polymers : React with transition metals (e.g., Cu, Pd) to form luminescent materials. The dibromomethyl group enhances ligand flexibility, enabling tunable porosity .
- Optoelectronic Devices : Incorporate into π-conjugated systems for organic semiconductors, leveraging bromine’s electron-deficient character to adjust bandgaps .
Q. What pharmacological screening strategies are suitable for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
